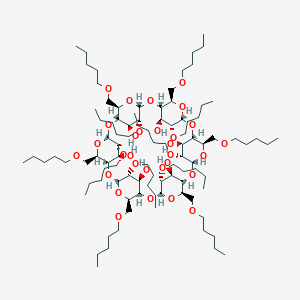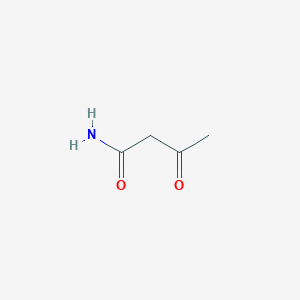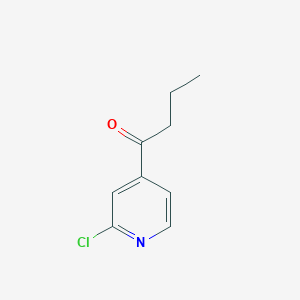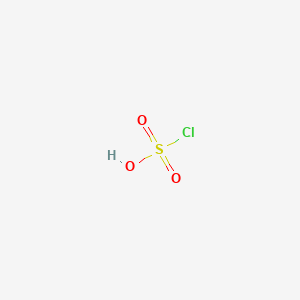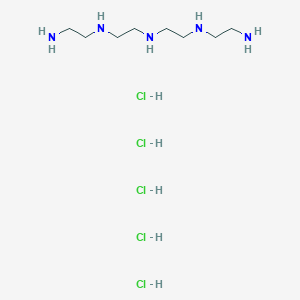
Pentahidrocloruro de tetraetilenpentamina
Descripción general
Descripción
El Pentahidrocloruro de tetraetilenpentamina es una sal de amina con la fórmula química HN(CH2CH2NHCH2CH2NH2)2·5HCl. Es conocido por sus roles catalíticos en diversas reacciones y se reporta como un quelante de cobre y zinc de alta afinidad .
Aplicaciones Científicas De Investigación
El Pentahidrocloruro de tetraetilenpentamina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del Pentahidrocloruro de tetraetilenpentamina involucra su capacidad para quelar iones de cobre y zinc. Al unirse a estos iones metálicos, puede modular sus niveles intracelulares, lo cual es crucial para diversos procesos biológicos. Esta quelación puede conducir a la inhibición de ciertas actividades enzimáticas y la regeneración de tipos de células específicos .
Análisis Bioquímico
Biochemical Properties
Tetraethylenepentamine pentahydrochloride plays a significant role in biochemical reactions. It is employed as a polyamine catalyst for the bisulfite reaction of cytosine . It interacts with enzymes, proteins, and other biomolecules in a way that it binds to the Mcl-1 protein, a regulator of apoptosis, and prevents it from binding to the genome DNA .
Cellular Effects
The effects of Tetraethylenepentamine pentahydrochloride on various types of cells and cellular processes are profound. It has been reported that in rats maintained on a copper-deficient diet containing Tetraethylenepentamine pentahydrochloride, regeneration of pancreatic endocrine cells has been observed .
Molecular Mechanism
At the molecular level, Tetraethylenepentamine pentahydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a high-affinity copper and zinc chelator , indicating that it can bind to these metal ions and influence their availability in biological systems.
Temporal Effects in Laboratory Settings
It is known that this compound has a role in the regeneration of pancreatic endocrine cells in rats .
Metabolic Pathways
Given its role as a copper and zinc chelator , it may be involved in pathways where these metal ions play a crucial role.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El Pentahidrocloruro de tetraetilenpentamina se puede sintetizar haciendo reaccionar tetraetilenpentamina con ácido clorhídrico. La reacción generalmente implica disolver tetraetilenpentamina en un solvente adecuado, como agua o etanol, y luego agregar ácido clorhídrico gota a gota mientras se mantiene la temperatura alrededor de 0-5 °C. La solución resultante se evapora luego hasta sequedad para obtener la sal pentahidrocloruro .
Métodos de Producción Industrial
En entornos industriales, la producción de this compound sigue un proceso similar pero a mayor escala. La reacción se lleva a cabo en grandes reactores con un control preciso de la temperatura y el pH para asegurar un alto rendimiento y pureza. El producto final se seca y se empaqueta para su distribución .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Pentahidrocloruro de tetraetilenpentamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar óxidos de amina correspondientes.
Reducción: Puede reducirse para formar aminas más bajas.
Sustitución: Puede sufrir reacciones de sustitución nucleofílica con haluros y otros electrófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se utilizan haluros y otros electrófilos en condiciones básicas.
Productos Principales
Oxidación: Óxidos de amina.
Reducción: Aminas más bajas.
Sustitución: Aminas sustituidas.
Comparación Con Compuestos Similares
Compuestos Similares
Trietilenotetramina: Otra etilenamina con propiedades quelantes similares.
Dietilenotriamina: Un homólogo más bajo con menos grupos amino.
Pentaetilenhexamina: Un homólogo más alto con más grupos amino.
Unicidad
El Pentahidrocloruro de tetraetilenpentamina es único debido a su alta afinidad por los iones de cobre y zinc, lo que lo hace particularmente efectivo en aplicaciones que requieren una fuerte quelación de metales. Sus múltiples grupos amino también brindan versatilidad en diversas reacciones químicas y procesos industriales .
Propiedades
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;pentahydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N5.5ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;;;;;/h11-13H,1-10H2;5*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGICAQBLDJAGSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCN)N.Cl.Cl.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H28Cl5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70437920 | |
| Record name | Tetraethylenepentamine pentahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-41-5 | |
| Record name | Tetraethylenepentamine pentahydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70437920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethylenepentamine pentahydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the safety concerns regarding the use of Tetraethylenepentamine pentahydrochloride?
A: While Tetraethylenepentamine pentahydrochloride shows potential in mobilizing heavy metals and influencing pancreatic cell regeneration, there are safety concerns. Research shows that administering Tetraethylenepentamine pentahydrochloride and similar polyamines to cadmium-exposed rats led to oliguria and anuria, indicating potential kidney damage. [] This highlights the need for careful evaluation of dosage, treatment duration, and potential long-term effects in future research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


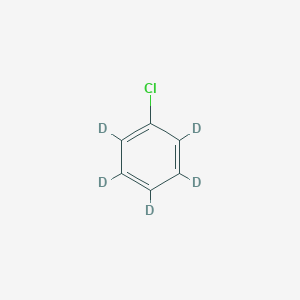
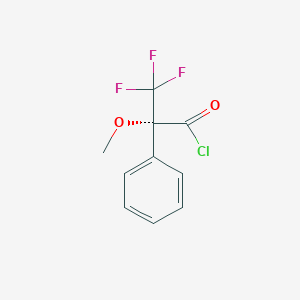
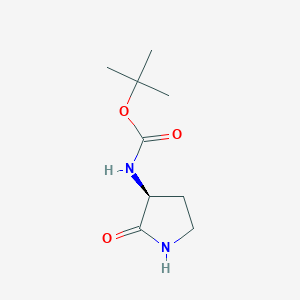

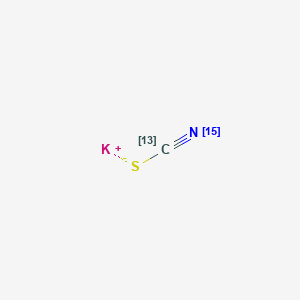


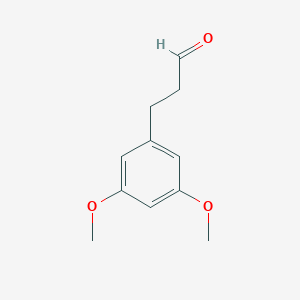

![(1R,4R,6R,10S)-4,12,12-trimethyl-9-methylidene-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B46542.png)
